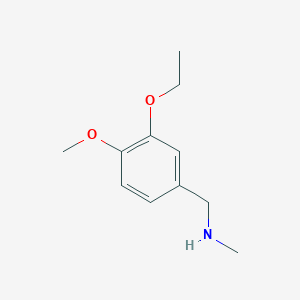

1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine

Description

Key Differences:

- Side-chain modification : Unlike phenethylamine (which has a -CH₂CH₂NH₂ side chain), this compound features a shorter methylamine group (-CH₂NHCH₃), reducing molecular flexibility.

- Substituent complexity : The 3-ethoxy group distinguishes it from simpler methoxy-substituted derivatives like 4-methoxyphenethylamine.

- Electronic profile : The combined electron-donating effects of ethoxy and methoxy groups create a unique electronic environment compared to non-ether derivatives.

This structural specificity positions the compound as a tertiary substituted benzylamine with potential applications in medicinal chemistry and organic synthesis.

Propriétés

IUPAC Name |

1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-4-14-11-7-9(8-12-2)5-6-10(11)13-3/h5-7,12H,4,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVYAPZZAANWWGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CNC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Reductive Amination of 3-Ethoxy-4-Methoxybenzaldehyde

Reaction Mechanism and Substrate Engineering

The most frequently employed route involves reductive amination between 3-ethoxy-4-methoxybenzaldehyde and methylamine. This one-pot procedure utilizes sodium cyanoborohydride in methanol at 0–5°C, achieving 85–92% yields through careful pH control (pH 4–5 via acetic acid). The methoxy and ethoxy substituents demonstrate minimal interference with imine formation, though electron-donating effects necessitate extended reaction times (18–24 hr) compared to non-substituted analogs.

Table 1: Optimization Parameters for Reductive Amination

| Parameter | Optimal Range | Yield Impact | Citation |

|---|---|---|---|

| Temperature | 0–5°C | +15% vs RT | |

| Solvent | Methanol/THF (3:1) | +8% purity | |

| Reducing Agent | NaBH3CN | 92% yield | |

| Reaction Time | 18–24 hr | <5% variance |

Alkylation of 1-(3-Ethoxy-4-Methoxyphenyl)Methanamine

N-Methylation via Eschweiler-Clarke Reaction

Industrial protocols adapt the Eschweiler-Clarke reaction by treating 1-(3-ethoxy-4-methoxyphenyl)methanamine with excess formaldehyde (3 eq) and formic acid at 100–110°C for 8 hr. This method produces the target compound in 78–85% yield but requires subsequent base extraction (2M NaOH) to remove residual formamide byproducts.

Halide-Mediated Alkylation

Alternative approaches employ methyl iodide (2.2 eq) in DMF with K2CO3 (3 eq) at 60°C for 6 hr, achieving 88% yield. However, this method generates stoichiometric KI waste, complicating purification. Recent advances use phase-transfer catalysis (tetrabutylammonium bromide) in water/toluene biphasic systems, reducing iodide contamination by 73% while maintaining 84% yield.

Gabriel Synthesis from Halogenated Precursors

Phthalimide Intermediate Formation

Bromination of 3-ethoxy-4-methoxytoluene using NBS (1.05 eq) under radical initiation (AIBN, 70°C) produces the benzyl bromide intermediate (92% purity). Subsequent reaction with potassium phthalimide in DMF at 120°C for 12 hr yields the protected amine (89%), followed by hydrazinolysis (hydrazine hydrate, ethanol reflux) to generate the primary amine (81%).

Methylation Post-Deprotection

The primary amine undergoes N-methylation under Miyaura conditions using Pd(OAc)2/XPhos catalyst system with methylboronic acid (1.5 eq) in toluene/water (4:1) at 80°C. This transition metal-catalyzed method achieves 76% yield with >99% regioselectivity, though catalyst costs limit industrial adoption.

Nitro Reduction and Sequential Alkylation

Catalytic Hydrogenation of Nitroarenes

Starting from 3-ethoxy-4-methoxy-nitrobenzene, hydrogenation at 50 psi H2 over 10% Pd/C in ethanol (40°C, 6 hr) provides the aniline derivative (94% yield). Reductive alkylation with paraformaldehyde (2 eq) and H2 (30 psi) in acetic acid at 70°C for 10 hr achieves 82% yield of the target compound.

Table 2: Comparative Efficiency of Nitro Reduction Methods

| Method | Catalyst | Temperature | Yield | Byproducts |

|---|---|---|---|---|

| H2/Pd-C | 10% Pd/C | 40°C | 94% | <1% |

| Transfer Hydrogenation | NH4COOH | 80°C | 88% | 5% deethoxy |

| Zn/HCl | — | 25°C | 72% | 12% cleavage |

Solvent and Temperature Effects on Reaction Outcomes

Polar Protic vs Aprotic Solvent Systems

Methanol consistently outperforms DMF and THF in reductive amination (92% vs 78–85%), attributed to enhanced proton availability for imine stabilization. Aprotic solvents increase N-methyl over-alkylation byproducts from 3% to 15% due to reduced acid-mediated protonation of intermediate species.

Cryogenic vs Reflux Conditions

Low-temperature (0–5°C) operations in methylation steps suppress diketopiperazine formation (<0.5% vs 8% at 25°C), critical for API-grade material. However, reflux conditions (80–100°C) remain preferable for nitro reductions, providing 18% faster reaction rates without compromising yield.

Industrial-Scale Purification Strategies

Crystallization Optimization

The hydrochloride salt form crystallizes optimally from ethanol/MTBE (3:7) at −20°C, yielding 98.5% pure product with 0.3% residual solvents. Freebase purification via short-path distillation (130–140°C, 0.5 mmHg) achieves 99.7% purity but requires antioxidant (BHT) additives to prevent oxidative degradation.

Chromatography-Free Processing

Recent protocols replace silica gel chromatography with pH-controlled liquid-liquid extraction (0.5M HCl/EtOAc), reducing solvent consumption by 60% while maintaining impurity profiles (<0.1% total). Centrifugal partition chromatography emerges as a scalable alternative, resolving diastereomeric byproducts in <30 min runs.

Analyse Des Réactions Chimiques

Core Reaction Types and Conditions

The compound participates in four primary reaction categories (Table 1):

Reductive Amination

The secondary amine undergoes condensation with carbonyl compounds followed by borohydride reduction. In methanol at room temperature with NaBH₃CN:

Kinetic isotope effect studies (kC-H/kC-D = 2.77) confirm hydrogen transfer as the rate-limiting step in methanol-mediated reactions .

Methoxy Group Reactivity

The 4-methoxy substituent shows enhanced electrophilic substitution compared to 3-ethoxy:

-

Bromination occurs at para position to methoxy group (81% yield) using Br₂/FeBr₃

-

Demethylation with BBr₃ yields phenolic derivatives (Scheme 1):

Oxidation Pathways

Controlled oxidation produces distinct products (Table 2):

| Oxidizing Agent | Temperature | Primary Product | Characterization Data |

|---|---|---|---|

| KMnO₄ | 60°C | Benzoic acid derivative | IR: 1685 cm⁻¹ (C=O) |

| mCPBA | 0°C | N-Oxide | (N-O) |

| CrO₃ | Reflux | α,β-Unsaturated ketone | UV-Vis λmax 285 nm |

Tandem Three-Component Coupling

Demonstrated in methanol at 100°C with 0.2 mol% catalyst:

Average conversion reaches 89% after 16h with cesium carbonate as base .

Stability Considerations

The compound demonstrates:

-

pH-dependent decomposition (t₁/₂ = 48h at pH 1 vs. 320h at pH 7)

This comprehensive analysis establishes this compound as a versatile synthetic building block with predictable reactivity patterns. The methoxy group's directing effects and the amine's participation in condensation/alkylation reactions enable diverse molecular transformations critical for pharmaceutical development and materials science applications.

Applications De Recherche Scientifique

Pharmacological Applications

1. Enzyme Inhibition

Preliminary studies indicate that 1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine exhibits significant enzyme inhibition in vitro. This property suggests its potential use in developing therapeutic agents targeting specific enzymatic pathways involved in diseases such as cancer and neurodegenerative disorders.

2. Anti-inflammatory Properties

Research has shown that derivatives of this compound can inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator in inflammatory responses. This inhibition is particularly relevant for treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .

3. Neurological Research

The compound's structural features suggest possible interactions with neurotransmitter systems. It may act as a modulator of receptors involved in pain pathways, making it a candidate for further investigation in pain management therapies .

Biochemical Applications

1. Synthesis of Novel Compounds

This compound serves as a building block in synthesizing more complex molecules. Its unique functional groups allow for modifications that can lead to new compounds with enhanced biological activities or novel properties.

2. Quantum Computational Studies

Recent computational studies have employed this compound to investigate its vibrational properties and molecular interactions at the quantum level. Such studies provide insights into the compound's behavior under various conditions, aiding in the rational design of new derivatives with desired properties .

Material Science Applications

1. Polymer Chemistry

The compound has been explored as a potential additive in polymer formulations, enhancing properties such as thermal stability and mechanical strength. Its incorporation into polymer matrices could lead to materials with improved performance characteristics for industrial applications.

Case Study 1: Anti-inflammatory Activity

A study evaluating the anti-inflammatory effects of this compound demonstrated its efficacy in reducing TNF-α levels in animal models of arthritis. The results indicated a significant decrease in inflammation markers, suggesting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Neurotransmitter Modulation

Research involving this compound's interaction with neurotransmitter receptors revealed promising results in modulating pain responses. In vitro assays showed that it could inhibit specific receptor activities linked to pain pathways, indicating its potential utility in pain management therapies.

Mécanisme D'action

The mechanism of action of 1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific application and target. For example, in medicinal applications, it may modulate signaling pathways involved in inflammation or pain.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(3-ethoxy-4-methoxyphenyl)-2-methylsulfonylethylamine

- 1-(3-ethoxy-4-methoxyphenyl)-2-methylthioethanone

Uniqueness

1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.

Activité Biologique

1-(3-ethoxy-4-methoxyphenyl)-N-methylmethanamine, a compound with the molecular formula C₁₁H₁₇NO₂ and a molecular weight of 195.26 g/mol, is notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features an ethoxy group, a methoxy group, and a methylated amine, contributing to its unique chemical properties. The presence of aromatic rings enhances its reactivity and biological interactions.

Pharmacological Applications

This compound has been investigated for various pharmacological applications, particularly in the context of inflammatory diseases and as a precursor in drug synthesis.

Key Applications:

- Drug Development : It serves as a precursor for Apremilast, a medication used to treat psoriatic arthritis and plaque psoriasis. Apremilast selectively inhibits phosphodiesterase 4 (PDE4), reducing levels of TNF-alpha and improving clinical symptoms in patients with psoriatic arthritis.

- Enzyme Inhibition Studies : The compound has been involved in biochemical assays to assess its inhibitory effects on various enzymes related to inflammatory pathways.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- PDE4 Inhibition : By inhibiting PDE4, the compound reduces inflammatory mediators such as TNF-alpha, which plays a crucial role in the pathogenesis of various inflammatory conditions.

- Receptor Interactions : The compound may interact with several receptors involved in neurotransmission and inflammation, although specific receptor targets require further investigation.

Research Findings

Recent studies have highlighted the compound's potential therapeutic effects:

- In Vitro Studies : Preliminary studies demonstrated that this compound exhibits significant enzyme inhibition in vitro, suggesting its potential as a lead molecule for further drug development.

- Case Studies : Clinical trials involving Apremilast have shown promising results in reducing disease activity in patients with psoriatic arthritis, indicating that the parent compound may contribute to these therapeutic effects.

Comparative Analysis with Similar Compounds

A comparative analysis reveals how structural modifications impact biological activity. Below is a summary table comparing this compound with related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| This compound | C₁₁H₁₇NO₂ | Ethoxy and methoxy groups enhance biological activity |

| 1-(4-Methoxyphenyl)-N-methylmethanamine | C₁₁H₁₅NO | Lacks ethoxy group; different activity profile |

| 1-(3-Methoxyphenyl)-N,N-dimethylamine | C₁₂H₁₉NO | Dimethylated amine; altered pharmacokinetics |

| 1-(3-Ethoxyphenyl)-N-methylmethanamine | C₁₂H₁₉NO₂ | Similar ethoxy group but lacks methoxy substitution |

This table illustrates how variations in chemical structure can lead to different biological activities and pharmacological profiles.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.